(R)-3-(3-Bromophenyl)cyclopentan-1-one
Description
(R)-3-(3-Bromophenyl)cyclopentan-1-one is a chiral cyclopentanone derivative featuring a 3-bromophenyl substituent at the 3-position of the cyclopentanone ring. Cyclopentanone derivatives are widely studied for their roles in organic synthesis and medicinal chemistry, particularly due to their conformational rigidity and ability to act as intermediates in drug development .
Propriétés
Formule moléculaire |
C11H11BrO |
|---|---|
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
(3R)-3-(3-bromophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11BrO/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6,9H,4-5,7H2/t9-/m1/s1 |
Clé InChI |
SVUSDNNHATZIHW-SECBINFHSA-N |
SMILES isomérique |
C1CC(=O)C[C@@H]1C2=CC(=CC=C2)Br |
SMILES canonique |
C1CC(=O)CC1C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
(a) Halogen-Substituted Chalcones
Several chalcone derivatives with halogen substitutions were synthesized and tested for cytotoxicity (). For example:
- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3) : Exhibited an IC50 of 42.22 μg/mL against MCF-7 breast cancer cells.
- (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound 4) : Showed enhanced activity (IC50 = 22.41 μg/mL), highlighting the importance of para-substituted bulky groups .
Comparison with Target Compound :
- Structural Differences: The target compound lacks the α,β-unsaturated ketone (enone) system present in chalcones, which is crucial for their bioactivity. Instead, its cyclopentanone scaffold may confer distinct steric and electronic properties.
- Bromine Position : The meta-bromophenyl group in (R)-3-(3-Bromophenyl)cyclopentan-1-one contrasts with para-substituted analogues (e.g., 4-chlorophenyl chalcones). Meta-substitution may alter binding interactions due to reduced symmetry and modified electron-withdrawing effects .
(b) Cyclopentanone Derivatives
- (R)-3-(5-Bromopentyl)-3-methylcyclopentan-1-one (Compound 10): Synthesized via a Cu/Ag-catalyzed method (). aromatic) significantly impacts reactivity and pharmacokinetics.
Cytotoxic Activity and Structure-Activity Relationships (SAR)
| Compound | IC50 (μg/mL) vs. MCF-7 | Key Structural Features |
|---|---|---|
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (1) | 1,484.75 (Inactive) | Para-chloro, no bulky substituents |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (3) | 42.22 | Meta-bromo, p-tolyl group |
| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (4) | 22.41 | Meta-bromo, bulky 4-isopropylphenyl |
| (R)-3-(3-Bromophenyl)cyclopentan-1-one* | N/A (Predicted) | Rigid cyclopentanone, chiral center |
Insights :
- Bromine at the meta position (Compound 3 vs. 1) enhances cytotoxicity, likely due to improved hydrophobic interactions or altered electronic effects.
- Bulky substituents (e.g., 4-isopropylphenyl in Compound 4) further boost activity, suggesting steric complementarity with biological targets .
Stereochemical Considerations
The (R)-configuration of the target compound could influence its activity, as enantiomers often exhibit divergent pharmacological profiles. highlights the importance of enantiomorph-polarity validation using parameters like Rogers’ η or Flack’s x. For chiral cyclopentanones, SHELXL () is widely used for crystallographic refinement to confirm stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
